molecular formula C11H13F2NO3 B1382759 3-(Cbz-amino)-1,1-difluoro-2-propanol CAS No. 1429913-43-8

3-(Cbz-amino)-1,1-difluoro-2-propanol

Cat. No.: B1382759
CAS No.: 1429913-43-8
M. Wt: 245.22 g/mol
InChI Key: AQKIHSUGEPUAMZ-UHFFFAOYSA-N
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Description

3-(Cbz-amino)-1,1-difluoro-2-propanol is a chemical compound that features a benzyl carbamate (Cbz) protected amine group and two fluorine atoms attached to a propanol backbone. The Cbz group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cbz-amino)-1,1-difluoro-2-propanol typically involves the protection of an amine group with a benzyl carbamate (Cbz) group. This can be achieved through the reaction of an amine with benzyl chloroformate in the presence of a base. The difluoro-2-propanol moiety can be introduced through various fluorination reactions, often involving the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Cbz-amino)-1,1-difluoro-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-(Cbz-amino)-1,1-difluoro-2-propanol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cbz-amino)-1,1-difluoro-2-propanol involves its interaction with molecular targets through its functional groups. The Cbz-protected amine can be deprotected under specific conditions to reveal the free amine, which can then participate in various biochemical reactions. The difluoro-2-propanol moiety can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-1,1-difluoro-2-propanol: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    3-(Fmoc-amino)-1,1-difluoro-2-propanol: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    3-(Cbz-amino)-1,1-difluoro-2-butanol: Similar structure but with an additional carbon in the backbone.

Uniqueness

3-(Cbz-amino)-1,1-difluoro-2-propanol is unique due to its combination of a Cbz-protected amine and difluoro-2-propanol moiety. This combination provides specific reactivity and stability, making it valuable in synthetic chemistry and various research applications .

Properties

IUPAC Name

benzyl N-(3,3-difluoro-2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3/c12-10(13)9(15)6-14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKIHSUGEPUAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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